molecular formula C8H7F2NO2 B14849036 2-(Difluoromethyl)pyridine-4-acetic acid

2-(Difluoromethyl)pyridine-4-acetic acid

Cat. No.: B14849036
M. Wt: 187.14 g/mol
InChI Key: XCASJHOWZZDZNB-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 2-position and an acetic acid moiety at the 4-position of the pyridine ring. The difluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs . Fluorine substitution is a well-established strategy in medicinal chemistry to optimize bioavailability and target binding, as fluorine’s high electronegativity and small atomic radius influence both physicochemical properties (e.g., logP, pKa) and molecular conformation . The acetic acid group contributes to solubility and hydrogen-bonding interactions, making this compound a versatile scaffold for drug discovery, particularly in kinase inhibitors or enzyme modulators .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-[2-(difluoromethyl)pyridin-4-yl]acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13)

InChI Key

XCASJHOWZZDZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent at Pyridine 2-Position Functional Group at Pyridine 4-Position Key Features
This compound Difluoromethyl (-CF2H) Acetic acid (-CH2COOH) High electronegativity, moderate lipophilicity, enhanced solubility
4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]benzoic acid () Trifluoromethyl (-CF3) Benzoic acid (-C6H4COOH) Increased lipophilicity, steric bulk, reduced solubility vs. acetic acid
2-Chloro-6-methylpyrimidine-4-carboxylic acid () Chloro (-Cl), methyl (-CH3) Carboxylic acid (-COOH) Electron-withdrawing Cl, lower metabolic stability vs. fluorinated analogs
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid () Sulfanyl (-S-) bridge Acetic acid (-CH2COOH) Increased metabolic stability (S–C bond), reduced solubility due to sulfur
  • Difluoromethyl vs.
  • Chloro vs. Fluorine : Chlorine in ’s compound is less electronegative than fluorine, leading to weaker inductive effects and lower metabolic stability .
  • Acetic Acid vs. Benzoic Acid : The shorter chain of acetic acid enhances solubility compared to benzoic acid, which may reduce passive diffusion but improve target engagement in polar environments .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (logP) : The difluoromethyl group in the target compound balances moderate lipophilicity, whereas trifluoromethyl analogs () likely exhibit higher logP values, favoring CNS penetration but risking toxicity .
  • Solubility : Acetic acid derivatives generally exhibit better aqueous solubility than benzoic acid or sulfur-containing analogs () due to stronger hydrogen-bonding capacity .
  • Metabolic Stability : Fluorine substituents resist oxidative metabolism, extending half-life compared to chlorine or methyl groups () .

Research Findings and Therapeutic Potential

  • Conformational Effects : The difluoromethyl group may enforce specific molecular conformations via stereoelectronic effects, improving target binding .
  • Comparative Efficacy : While direct bioactivity data for the target compound is absent in the evidence, analogs like those in and demonstrate that fluorination enhances potency against kinetoplastid parasites and kinases, respectively .

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